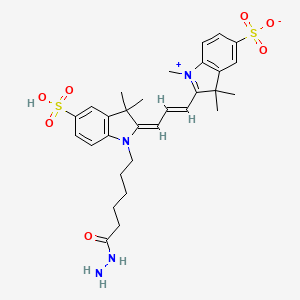
H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH is a peptide composed of a sequence of amino acids: lysine, glutamic acid, glycine, valine, histidine, alanine, and threonine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for efficient purification and high yields. The process involves:
Attachment of the first amino acid: to a resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: of the amino group after each coupling step.
Cleavage: of the peptide from the resin and final deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring consistency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds using acids, bases, or enzymes.
Oxidation: Modifying amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds between cysteine residues.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids, while oxidation and reduction modify specific side chains or disulfide bonds .
Applications De Recherche Scientifique
Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH have diverse applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Developing peptide-based drugs, vaccines, and diagnostic tools.
Industry: Producing bioactive peptides for cosmetics, food additives, and agricultural applications .
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling cascades.
Enzymes: Acting as substrates, inhibitors, or activators.
Ion Channels: Modulating ion flow across cell membranes.
Transporters: Facilitating the movement of molecules across membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different amino acid composition.
Ala-Gly, Lys-Ala, Glu-Gly: Shorter peptides with simpler structures.
Uniqueness
H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH: The presence of multiple valine residues and the combination of hydrophilic and hydrophobic amino acids contribute to its distinct properties .
Propriétés
Formule moléculaire |
C43H73N13O14 |
|---|---|
Poids moléculaire |
996.1 g/mol |
Nom IUPAC |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H73N13O14/c1-20(2)32(40(66)50-23(7)36(62)56-35(24(8)57)43(69)70)53-30(59)18-48-39(65)28(15-25-16-46-19-49-25)52-41(67)34(22(5)6)55-42(68)33(21(3)4)54-29(58)17-47-38(64)27(12-13-31(60)61)51-37(63)26(45)11-9-10-14-44/h16,19-24,26-28,32-35,57H,9-15,17-18,44-45H2,1-8H3,(H,46,49)(H,47,64)(H,48,65)(H,50,66)(H,51,63)(H,52,67)(H,53,59)(H,54,58)(H,55,68)(H,56,62)(H,60,61)(H,69,70)/t23-,24+,26-,27-,28-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
AFLCUVMBGFCYAA-MXGWNDODSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


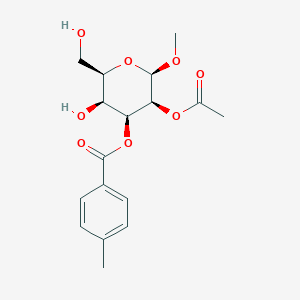
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
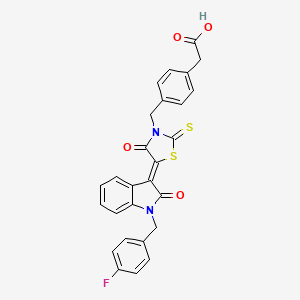
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
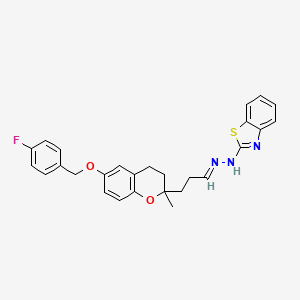
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
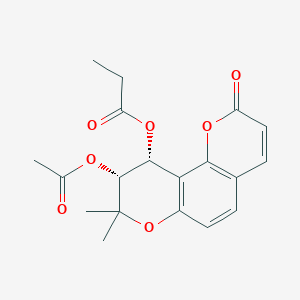
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
